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molecular formula C13H20O7S2 B8449611 2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene

2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene

Cat. No. B8449611
M. Wt: 352.4 g/mol
InChI Key: HMOWAWINKCQPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve 2,3-bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene (474.4 g, 1.346 mol) in acetonitrile (7 L) and split the mixture into two equal lots. In two separate runs, add concentrated aqueous NH4OH (3.5 L) and charge the solution to a pressure vessel (PARR apparatus). Heat the solution in a closed reactor to 100° C. over 20 min (internal pressure reaches about 100 psi), and maintain at 100° C. until the reaction is complete (about 1 h, HPLC monitored). Cool the reaction mixture to ambient temperature. Combine the two lots and remove the solvent in vacuo. Dissolve the residue in MTBE (3.5 L) and water (3.5 L). Adjust the pH to 6.5 using 2M aqueous NaOH or 1M aqueous HCl as appropriate (typically the pH is about pH=5.1 and the adjustment requires about 50 mL 2M aqueous NaOH). Discard the organic layer, adjust the aqueous layer to pH=13 using 50% NaOH (about 150 mL). Extract with MTBE (2×3.5 L), wash the combined organic layers with brine (3.5 L), dry over Na2SO4, filter and concentrate in vacuo to give the title compound as a crude yellow oil that solidifies upon standing (179.3 g). Use the material for the next step without further purification. Prepare an analytical sample by purification by two Kugelrohr distillations to give a clear oil that solidifies upon standing, mp 44.3-45.0° C. 13C NMR (300 MHz, DMSO-d6) □ 156.1, 144.4, 130.3, 126.2, 121.5, 108.9, 55.5, 48.2, 47.9, 39.9, 29.1; MS (ES+) m/z 163 (M+H)+; Anal. Calc'd for C11H15NO: C, 74.54; H, 8.53; N, 7.90. Found: C, 74.28; H, 8.62; N, 7.86.
Quantity
474.4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[C:13]([CH2:14][CH2:15]OS(C)(=O)=O)=[CH:12][CH:11]=[CH:10][C:9]=1[O:21][CH3:22])(=O)=O.C(#[N:25])C>>[CH3:22][O:21][C:9]1[C:8]2[CH2:7][CH2:6][NH:25][CH2:15][CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
474.4 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=C(C=CC=C1CCOS(=O)(=O)C)OC
Name
Quantity
7 L
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
split the mixture into two equal lots
CUSTOM
Type
CUSTOM
Details
In two separate runs
ADDITION
Type
ADDITION
Details
add concentrated aqueous NH4OH (3.5 L)
ADDITION
Type
ADDITION
Details
charge the solution to a pressure vessel (PARR apparatus)
TEMPERATURE
Type
TEMPERATURE
Details
maintain at 100° C. until the reaction
CUSTOM
Type
CUSTOM
Details
(about 1 h, HPLC monitored)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to ambient temperature
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in MTBE (3.5 L)
EXTRACTION
Type
EXTRACTION
Details
Extract with MTBE (2×3.5 L)
WASH
Type
WASH
Details
wash the combined organic layers with brine (3.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2CCNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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